2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine
Overview
Description
2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties .
Scientific Research Applications
2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Future Directions
Given the wide range of biological activities exhibited by indazole compounds, it is likely that “2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine” and related compounds will continue to be a focus of research in the future . Further studies are needed to fully understand the properties and potential applications of these compounds.
Mechanism of Action
Target of Action
Indazole derivatives, to which these compounds belong, have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . This suggests that these compounds may interact with multiple targets, depending on the specific functional groups present in the molecule.
Mode of Action
It is known that indazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Analysis
Biochemical Properties
It has been found that similar indazole derivatives can inhibit the activity of H+/K±ATPases from activated T cells . This interaction could potentially lead to intracellular acidification, inhibiting T cell proliferation .
Cellular Effects
In cellular contexts, 2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine may influence cell function by interacting with H+/K±ATPases, leading to changes in intracellular pH . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level by interfering with H+/K±ATPases and down-regulating intracellular pH . This could potentially lead to changes in gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring . The reaction conditions often include the use of catalysts such as copper or palladium, and solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid
- 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol .
Uniqueness
2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine is unique due to its specific structure and the resulting biological activities. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and therapeutic effects .
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-6,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBZUOMTQQXJOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650803 | |
Record name | 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
806597-38-6 | |
Record name | 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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